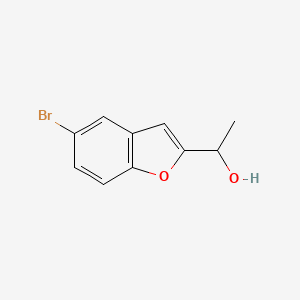

1-(5-溴-1-苯并呋喃-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(5-Bromo-1-benzofuran-2-YL)ethanol” is a chemical compound used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also used as a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-1-benzofuran-2-YL)ethanol” is approximately planar . In the crystal, molecules are linked via C-H⋯O hydrogen bonds into C(5) chains propagating in [100] .Chemical Reactions Analysis

Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .科学研究应用

绿色合成与生物催化

1-(5-溴-1-苯并呋喃-2-基)乙醇及其相关化合物在绿色化学中发挥着重要作用,特别是在对映纯芳香醇的合成中。这些化合物作为手性结构单元用于天然产物和手性药物的生产。Şahin (2019) 的一项研究证明了使用副干酪乳杆菌作为生物催化剂生物还原 1-(苯并呋喃-2-基)乙酮生成 (S)-1-(苯并呋喃-2-基)乙醇,在优化条件下实现了高对映体过量和产率。这展示了一种可扩展的、环境友好的方法,用于生产药物生产的手性中间体 (Şahin, 2019)。

抗菌活性

多项研究报道了合成具有显著抗菌特性的苯并呋喃衍生物。例如,Kumari 等人 (2019) 合成了苯并呋喃芳基脲和氨基甲酸酯,展示了它们在抗菌应用中的潜力。Sanjeeva 等人 (2021) 还合成了和表征了具有针对各种细菌菌株的抗菌活性的新型苯并呋喃衍生物。这些化合物展示了苯并呋喃衍生物在开发新型抗菌剂中的潜力 (Kumari 等人,2019); (Sanjeeva 等人,2021)。

有机合成与表征

1-(5-溴-1-苯并呋喃-2-基)乙醇等苯并呋喃衍生物在各种有机合成过程中是不可或缺的。研究表明了它们在合成具有在制药和材料科学中潜在应用的不同化学结构中的用途。例如,Paizs 等人 (2003) 讨论了外消旋 1-(苯并呋喃-2-基)乙醇的动力学拆分,突出了它们在获得对映纯化合物中的重要性 (Paizs 等人,2003)。

作用机制

Target of Action

The primary targets of 1-(5-Bromo-1-benzofuran-2-YL)ethanol Benzofuran compounds, which include 1-(5-bromo-1-benzofuran-2-yl)ethanol, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

The exact mode of action of 1-(5-Bromo-1-benzofuran-2-YL)ethanol It is known that benzofuran compounds can interact with their targets in a way that leads to various biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects , suggesting that 1-(5-Bromo-1-benzofuran-2-YL)ethanol may also interact with its targets to inhibit cell growth.

Biochemical Pathways

The specific biochemical pathways affected by 1-(5-Bromo-1-benzofuran-2-YL)ethanol Given the broad range of biological activities associated with benzofuran compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth, oxidative stress, and viral replication.

Result of Action

The molecular and cellular effects of 1-(5-Bromo-1-benzofuran-2-YL)ethanol Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that 1-(5-Bromo-1-benzofuran-2-YL)ethanol may also result in the inhibition of cell growth.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(5-Bromo-1-benzofuran-2-YL)ethanol It is known that the biological activities of benzofuran compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

未来方向

Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

生化分析

Biochemical Properties

1-(5-Bromo-1-benzofuran-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 1-(5-Bromo-1-benzofuran-2-yl)ethanol, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers . This interaction slows down conduction velocity and reduces sinus node autonomy, making it effective in treating paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Cellular Effects

1-(5-Bromo-1-benzofuran-2-yl)ethanol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit sodium ion influx impacts the electrical activity of cells, particularly in cardiac tissues . This modulation of ion channels can lead to changes in cellular excitability and contractility, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of 1-(5-Bromo-1-benzofuran-2-yl)ethanol involves its interaction with specific biomolecules. The compound binds to sodium ion channels, inhibiting their function and reducing ion influx . This inhibition alters the electrical properties of cells, leading to changes in action potential duration and refractory periods. Additionally, 1-(5-Bromo-1-benzofuran-2-yl)ethanol may interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Bromo-1-benzofuran-2-yl)ethanol can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including 1-(5-Bromo-1-benzofuran-2-yl)ethanol, exhibit good stability under controlled conditions . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, affecting its efficacy and potency.

Dosage Effects in Animal Models

The effects of 1-(5-Bromo-1-benzofuran-2-yl)ethanol vary with different dosages in animal models. At lower doses, the compound effectively modulates ion channels and cellular excitability without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including arrhythmias and other cardiac abnormalities . These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

1-(5-Bromo-1-benzofuran-2-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-(5-Bromo-1-benzofuran-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in lipid-rich compartments . This distribution pattern affects its localization and concentration within different tissues, influencing its biological effects.

Subcellular Localization

1-(5-Bromo-1-benzofuran-2-yl)ethanol exhibits specific subcellular localization, which impacts its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and modulate its effects on cellular processes.

属性

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHGBROBZNHZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2632093.png)

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)